molecular formula C9H3F3N2O B1593441 4-(Trifluoromethoxy)isophthalonitrile CAS No. 1020063-01-7

4-(Trifluoromethoxy)isophthalonitrile

Cat. No.: B1593441
CAS No.: 1020063-01-7
M. Wt: 212.13 g/mol
InChI Key: GXUUIQAZCMELCG-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)isophthalonitrile is a chemical compound with the molecular formula C9H3F3N2O. It belongs to the class of isophthalonitrile derivatives and is characterized by the presence of a trifluoromethoxy group attached to the benzene ring. This compound is a white crystalline solid and is widely used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 4-(Trifluoromethoxy)isophthalonitrile involves several steps. One common method includes the trifluoromethoxylation of isophthalonitrile. This process typically involves the use of trifluoromethoxylating reagents under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride in a suitable solvent like methyl t-butyl ether at a specific temperature . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.

Chemical Reactions Analysis

4-(Trifluoromethoxy)isophthalonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the trifluoromethoxy group or other substituents on the benzene ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles depending on the desired transformation

Scientific Research Applications

4-(Trifluoromethoxy)isophthalonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the effects of trifluoromethoxy groups on biological systems.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: This compound is used in the development of new materials and as an intermediate in various industrial processes

Comparison with Similar Compounds

4-(Trifluoromethoxy)isophthalonitrile can be compared with other similar compounds such as:

    4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted benzene derivative with different functional groups.

    4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(Trifluoromethoxy)benzyl alcohol: Contains a benzyl alcohol group instead of nitrile. These compounds share some chemical properties due to the presence of trifluoromethyl or trifluoromethoxy groups but differ in their specific reactivities and applications.

Properties

IUPAC Name

4-(trifluoromethoxy)benzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-2-1-6(4-13)3-7(8)5-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUUIQAZCMELCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649947
Record name 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020063-01-7
Record name 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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